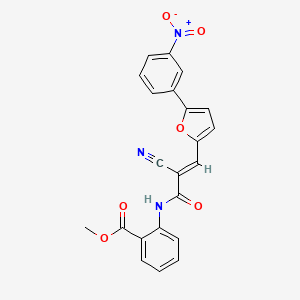

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N3O6/c1-30-22(27)18-7-2-3-8-19(18)24-21(26)15(13-23)12-17-9-10-20(31-17)14-5-4-6-16(11-14)25(28)29/h2-12H,1H3,(H,24,26)/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOVJXWSPMATDI-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These interactions can disrupt cellular processes, leading to the compound’s bioactivity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below summarizes structural analogues and their distinguishing features:

Structural and Electronic Differences

- Core Structure: The target compound’s benzoate ester core differs from the benzothiazolium bromide in 7d (ionic, charged) and the thiadiazole in 7c (heterocyclic, neutral). These variations influence solubility; for example, 7d’s ionic nature likely increases water solubility compared to the lipophilic benzoate ester .

- Substituent Effects: The 3-nitrophenyl group in the target compound and 7d provides meta-substitution, creating steric and electronic contrasts with the para-nitro group in ’s thiophene derivative. Meta-substitution may reduce symmetry, affecting crystallization (e.g., 7d’s high melting point of 245–247°C) . The morpholine substituent in 5b introduces a polar, non-aromatic ring, improving solubility in polar solvents compared to the nitro-substituted analogues .

Biological Activity

(E)-methyl 2-(2-cyano-3-(5-(3-nitrophenyl)furan-2-yl)acrylamido)benzoate is a complex organic compound notable for its unique structural features, including a cyano group, a nitrophenyl moiety, and a furan ring. These components contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing key findings from diverse sources.

Structural Characteristics

The compound can be structurally represented as follows:

- IUPAC Name : Methyl 2-[[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate

- Molecular Formula : C22H15N3O6

- Molecular Weight : 405.37 g/mol

The presence of functional groups such as cyano and nitro significantly influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis methods:

- Preparation of the Furan Ring : This is achieved through standard synthetic routes involving cyclization reactions.

- Introduction of the Nitrophenyl Group : Electrophilic aromatic substitution is commonly used to attach the nitrophenyl moiety.

- Cyano Group Addition : This is usually accomplished via nucleophilic substitution reactions.

- Final Esterification : The benzoic acid derivative is esterified to yield the methyl ester.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the nitrophenyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines, including those derived from human pancreatic and gastric cancers. For example, derivatives with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Electrophilic Interactions : The cyano group acts as an electrophile, potentially reacting with nucleophilic sites on proteins and nucleic acids.

- Redox Reactions : The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may induce cellular damage and apoptosis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Nitrothiophene | Nitrophenyl group | Antimicrobial |

| 4-Methylthiophene | Methyl group on thiophene | Anticancer |

| 2-Cyanoacrylamide | Cyano group with amide | Anti-inflammatory |

This table highlights the diversity within this class of molecules while emphasizing the unique combination of functional groups present in this compound that may confer distinct properties and activities .

Case Studies

Recent studies have investigated the compound's effects on various cancer cell lines using MTT assays to assess cell viability and cytotoxicity. For example, a study reported that derivatives similar to this compound exhibited significant cytotoxic effects at concentrations as low as 25 µM . These findings suggest that further exploration into this compound could yield valuable insights into its therapeutic potential.

Q & A

Q. What are the limitations of in vitro assays for evaluating this compound’s therapeutic potential?

- Methodological Answer :

- Matrix degradation : Organic degradation in prolonged assays (e.g., >9 hours) alters bioactivity .

- Cell permeability : Use Caco-2 monolayers to assess membrane penetration .

- Metabolite profiling : LC-MS identifies active/inactive metabolites in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.